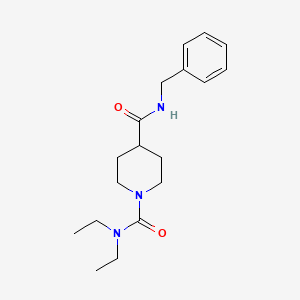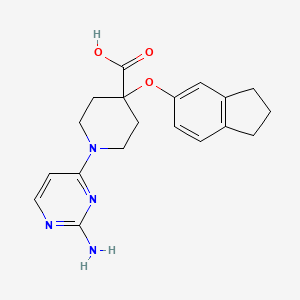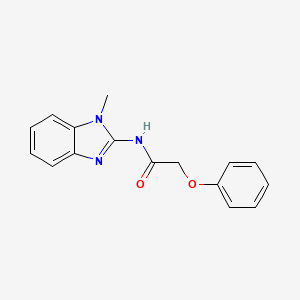
3-(1-benzofuran-2-yl)-7-methoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzofuran-2-yl)-7-methoxy-4H-chromen-4-one, also known as Hesperetin, is a flavonoid compound found in various fruits and vegetables. It is known for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
3-(1-benzofuran-2-yl)-7-methoxy-4H-chromen-4-one exerts its biological effects through various mechanisms. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory process. This compound also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the blood. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-benzofuran-2-yl)-7-methoxy-4H-chromen-4-one has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. This compound is also relatively stable, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the purity of this compound can vary depending on the synthesis method used, which can affect the reproducibility of results.
Orientations Futures
There are several future directions for research on 3-(1-benzofuran-2-yl)-7-methoxy-4H-chromen-4-one. One area of interest is the development of novel delivery systems to improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying its anticancer properties and to identify potential targets for drug development.
Méthodes De Synthèse
3-(1-benzofuran-2-yl)-7-methoxy-4H-chromen-4-one can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to form hesperetin. The process can be carried out using acid or enzymatic hydrolysis methods. However, the enzymatic method is preferred as it is more efficient and yields a higher purity of hesperetin.
Applications De Recherche Scientifique
3-(1-benzofuran-2-yl)-7-methoxy-4H-chromen-4-one has been extensively studied for its various health benefits. It has been found to have anti-inflammatory properties that can help in the treatment of inflammatory diseases such as arthritis. This compound has also been found to have antioxidant properties that can help in the prevention of oxidative stress-related diseases such as cancer and cardiovascular diseases. Additionally, this compound has been found to have anticancer properties that can help in the treatment of various types of cancers.
Propriétés
IUPAC Name |
3-(1-benzofuran-2-yl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-20-12-6-7-13-16(9-12)21-10-14(18(13)19)17-8-11-4-2-3-5-15(11)22-17/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTSZFMDSVOGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5400983.png)
![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5400994.png)

![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)

![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401080.png)
![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)

